5,5'-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde)
Description
Properties
Molecular Formula |
C24H14O2S2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
5-[10-(5-formylthiophen-2-yl)anthracen-9-yl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C24H14O2S2/c25-13-15-9-11-21(27-15)23-17-5-1-2-6-18(17)24(20-8-4-3-7-19(20)23)22-12-10-16(14-26)28-22/h1-14H |
InChI Key |
ZIUCXGZXVZYUFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C4=CC=C(S4)C=O)C5=CC=C(S5)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5,5’-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) typically involves the Sonogashira coupling reaction. This method allows for the formation of conjugated molecules by coupling ethyne derivatives with halogenated aromatic compounds . The reaction conditions often include the use of palladium catalysts and copper co-catalysts in an inert atmosphere, such as nitrogen or argon, to prevent oxidation . The crude product is usually purified by column chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
Condensation Reactions
The aldehyde groups enable nucleophilic additions and condensations:
a. Knoevenagel Condensation
Reacts with active methylene compounds (e.g., malononitrile derivatives) to form π-extended conjugated systems for optoelectronic applications :
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Malononitrile | CHCl₃, piperidine, 80°C | Bis(2-cyanoacrylate)anthracene derivative | 78% |
| Ethyl cyanoacetate | THF, reflux, 12 hr | Ethyl bis(cyanoacetate)anthracene | 65% |
b. Imine Formation
Forms Schiff bases with primary amines, enabling coordination chemistry studies:
textReaction: Aldehyde + NH₂-R → R-N=CH-thiophene-anthracene Catalyst: Acetic acid (1%) Solvent: Ethanol, RT, 4–6 hr
Cross-Coupling Reactions
The thiophene units participate in metal-catalyzed couplings:
a. Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling with aryl boronic acids:
textConditions: Pd(PPh₃)₄ (5 mol%), K₂CO₃, DMF/H₂O (3:1), 90°C, 24 hr Example: + PhB(OH)₂ → 5-phenylthiophene-functionalized product (62% yield)
b. Stille Coupling
Reacts with organostannanes under Pd catalysis to form extended oligomers :
textCatalyst: Pd₂(dba)₃ (3 mol%) Ligand: P(o-tol)₃ (6 mol%) Solvent: Toluene, 110°C, 48 hr
Electrochemical Reactions
The anthracene-thiophene system undergoes redox processes:
| Process | Potential (V vs. Ag/AgCl) | Observation |
|---|---|---|
| Oxidation | +1.2 | Formation of radical cation |
| Reduction | -1.8 | Anthracene core reduction |
Electropolymerization in acetonitrile generates conductive films with broad absorption in the NIR region .
Photochemical Reactions
UV irradiation induces [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) :
textConditions: λ = 365 nm, THF, 12 hr Product: Diels-Alder adduct with retained aldehyde functionality (55% yield)
Mechanistic Insights from Kinetic Studies
-
Nitrene Insertion : Thermolytic cyclization forms fused pyridine derivatives (e.g., diazabenzopyrene) via nitrene intermediates .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate aldehyde reactivity by 3× compared to non-polar solvents .
Stability and Side Reactions
-
Aldehyde Oxidation : Prolonged air exposure converts aldehydes to carboxylic acids (confirmed by IR at 1700 cm⁻¹) .
-
Thermal Degradation : Decomposes above 300°C, releasing CO and thiophene fragments (TGA-MS data) .
This compound’s dual aldehyde groups and conjugated structure make it a critical synthon for advanced materials. Reaction selectivity depends on catalyst choice, solvent polarity, and substituent electronic effects .
Scientific Research Applications
5,5’-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) has several scientific research applications:
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent photophysical properties.
Fluorescent Probes: The compound’s strong fluorescence makes it suitable for use as a fluorescent probe in biological imaging and sensing applications.
Photon Upconversion: It is employed in triplet–triplet annihilation photon upconversion systems, which are used to convert low-energy photons into higher-energy photons.
Mechanism of Action
The mechanism of action of 5,5’-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) involves its interaction with light and other molecules. The anthracene core absorbs light and undergoes electronic excitation, leading to fluorescence or energy transfer processes. The thiophene groups can participate in π-π stacking interactions, enhancing the compound’s stability and photophysical properties . These interactions are crucial for its applications in organic electronics and photon upconversion systems.
Comparison with Similar Compounds
TpDPP (5,5’-(2,5-bis(2-ethylhexyl)-3,6-dioxo-2,3,5,6-tetrahydropyrrolo[3,4-c]pyrrole-1,4-diyl)bis(thiophene-2-carbaldehyde))
- Structure : Central pyrrolo-pyrrole dione unit instead of anthracene, flanked by thiophene-carbaldehyde groups.
- Applications : Used in COFs for broadband light absorption and multiphoton excitation in artificial photosynthesis .
- Key Differences :
- Electronic Properties : The electron-deficient pyrrolo-pyrrole dione core enhances charge separation efficiency compared to anthracene’s purely conjugated system.
- Synthesis : Requires multi-step functionalization of the dione core, whereas the anthracene derivative is synthesized via Suzuki coupling or direct condensation .
NDI-BTH1/NDI-BTH2 (Naphthalene Diimide-Based Derivatives)
- Structure : Naphthalene diimide (NDI) core linked to thiophene-2-carbaldehyde units.
- Applications: Non-fullerene acceptors in organic photovoltaics, leveraging NDI’s strong electron-accepting properties .
- Key Differences :
Derivatives with Modified Substituents
5-(4,5-Dibromothiophen-2-yl)thiophene-2-carbaldehyde
- Structure : Brominated thiophene substituents instead of anthracene.
- Applications : Intermediate for Suzuki cross-coupling reactions to synthesize π-extended polymers .
- Key Differences: Reactivity: Bromine atoms enable further functionalization, unlike the anthracene derivative’s fixed structure. Optical Properties: Limited conjugation results in narrower absorption bands (λmax ~400 nm) compared to the anthracene derivative’s broad absorption (λmax ~450–550 nm) .
Carbazole- and Diphenylamino-Functionalized Derivatives (6a–6c)
- Structure : Thiophene-2-carbaldehyde linked to carbazole or triphenylamine groups.
- Applications : Organic light-emitting diodes (OLEDs) and hole-transport materials .
- Key Differences :
Anthracene-Cored Analogues with Alternate Functional Groups
Poly[(9,9-dioctylfluorenyl-2,7-diyl vinylene)-alt-(anthracene-9,10-diyl vinylene)]
- Structure : Anthracene linked via vinylene groups to fluorene units.
- Applications : Polymer semiconductors with tunable emission .
- Key Differences :
- Conjugation Pathway : Vinylene linkages create a rigid backbone, contrasting with the anthracene-thiophene compound’s flexibility.
- Emission Properties : Fluorene-anthracene polymers emit in the blue-green range (λPL ~480 nm), while the thiophene-carbaldehyde derivative emits in the orange-red range .
4,4'-(Anthracene-9,10-diyl)diphenol-Based Liquid Crystals
- Structure: Anthracene core with phenolic substituents.
- Applications : Liquid crystals for optoelectronic displays .
- Key Differences: Polarity: Phenolic groups enable hydrogen bonding, enhancing mesophase stability, whereas the thiophene-carbaldehyde derivative relies on aldehyde-thiophene dipole interactions .
Biological Activity
5,5'-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) is a compound that combines anthracene and thiophene moieties, which are known for their significance in organic electronics and medicinal chemistry. This article explores the biological activity of this compound, focusing on its potential anticancer properties and interactions with biological systems.
Chemical Structure
The compound features an anthracene core with two thiophene-2-carbaldehyde groups attached. Its structure can be represented as follows:
Synthesis
The synthesis of 5,5'-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) typically involves multi-step reactions starting from anthracene derivatives and thiophene carbaldehydes. The synthesis process often includes condensation reactions and purification steps to yield the desired product with high purity.
Anticancer Properties
Recent studies have indicated that compounds similar to 5,5'-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound is believed to interact with DNA, leading to cytotoxic effects in cancer cells. This interaction may involve intercalation between DNA bases or groove binding, which disrupts cellular processes and induces apoptosis in cancer cells .
- In Vitro Studies : In vitro assays have shown that derivatives of anthracene exhibit cytotoxicity against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5,5'-(Anthracene-9,10-diyl)bis(thiophene-2-carbaldehyde) | MCF-7 | 4.5 |
| Similar Anthracene Derivative | HCT116 | 3.2 |
Antioxidant Activity
The compound also exhibits antioxidant properties, which can contribute to its anticancer effects by reducing oxidative stress within cells. Antioxidant assays have shown that it can scavenge free radicals effectively .
Antibacterial Activity
Research has indicated that related thiophene compounds possess antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of the thiophene moiety is crucial for this activity, as it enhances membrane permeability and disrupts bacterial cell walls .
Case Studies
- Study on Anticancer Activity : In a study conducted on a series of anthracene derivatives, it was found that compounds with thiophene substituents showed enhanced activity against breast cancer cell lines compared to their non-thiophene counterparts. The mechanism was attributed to increased DNA binding affinity and subsequent cytotoxic effects .
- Antioxidant Evaluation : A comparative analysis of various thiophene derivatives revealed that those containing the anthracene core exhibited superior antioxidant activity in DPPH radical scavenging assays. This suggests a potential dual role in both cancer therapy and oxidative stress management .
Q & A
Q. Advanced
- Time-Resolved Fluorescence : Measure exciton diffusion lengths (~10–20 nm) using transient absorption spectroscopy.
- Atomic Force Microscopy (AFM) : Correlate film morphology (e.g., root-mean-square roughness <5 nm) with device efficiency .
How is the compound utilized in liquid crystal formulations for optoelectronics?
Advanced
Its planar structure enhances anisotropic refractive indices. Methods include:
- Temperature-Dependent Refractive Index Measurement : Use an Abbe refractometer (20–80°C, 5°C intervals) to optimize LC device performance .
| Temperature (°C) | Refractive Index (589 nm) | Reference |
|---|---|---|
| 20 | 1.62 | |
| 80 | 1.58 |
How can functionalization of the anthracene and thiophene moieties tune reactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
